4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide
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Overview
Description
4,5-Dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide is a heterocyclic compound that belongs to the isothiazole family. This compound is characterized by the presence of a five-membered ring containing nitrogen and sulfur atoms, along with chlorine substituents at the 4 and 5 positions, and a carboxamide group attached to a 4-chlorophenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide typically involves the reaction of 4,5-dichloroisothiazole-3-carboxylic acid with 4-chloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the isothiazole ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the carboxamide group can yield corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted isothiazoles.
Oxidation Reactions: Formation of sulfoxides and sulfones.
Reduction Reactions: Formation of amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exhibiting cytotoxic effects on cancer cells . Additionally, its antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloroisothiazole-3-carboxylic acid: A precursor in the synthesis of 4,5-dichloro-N-(4-chlorophenyl)isothiazole-3-carboxamide.
4,5-Dichlorophthalonitrile: Another dichlorinated compound with different functional groups and applications.
4,5-Dichloro-N-(2-chlorophenyl)isothiazole-3-carboxamide: A structural isomer with similar properties but different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chlorine and carboxamide groups. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-N-(4-chlorophenyl)-1,2-thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3N2OS/c11-5-1-3-6(4-2-5)14-10(16)8-7(12)9(13)17-15-8/h1-4H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJDCAOSRIVIRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NSC(=C2Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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